![molecular formula C21H17ClFNO3 B1672361 2-氯-4-氟-N-[4-甲氧基-3-(4-甲氧基苯基)苯基]苯甲酰胺 CAS No. 930470-97-6](/img/structure/B1672361.png)

2-氯-4-氟-N-[4-甲氧基-3-(4-甲氧基苯基)苯基]苯甲酰胺

描述

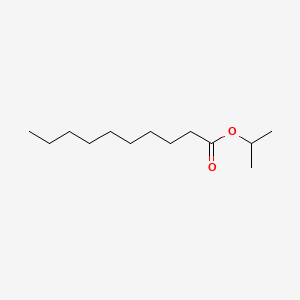

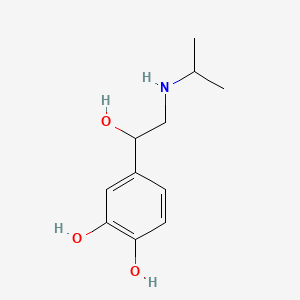

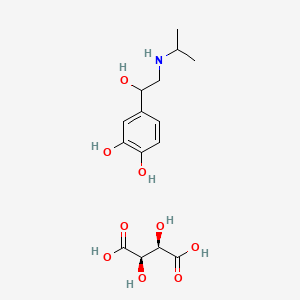

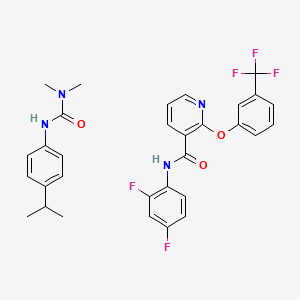

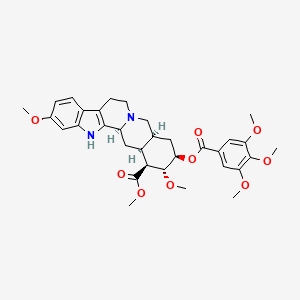

The compound “2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide” is a complex organic molecule that contains several functional groups, including an amide group, two methoxy groups, a chloro group, and a fluoro group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving aromatic substitution and amide coupling .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a benzamide core, with various substituents attached to the aromatic ring .Chemical Reactions Analysis

The compound, due to the presence of the amide group and aromatic rings, could potentially undergo a variety of chemical reactions, including nucleophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, affecting its solubility in different solvents .科学研究应用

Tuberculosis Treatment

GSK1733953A: has been identified as a potential therapeutic agent for tuberculosis (TB). It acts as an inhibitor of the Mycobacterium tuberculosis demethylmenaquinone methyltransferase MenG, with bactericidal properties against both actively growing and nonreplicating mycobacteria . This compound could be a significant addition to the current TB treatment regimen, potentially shortening the duration of therapy and improving outcomes for patients with drug-resistant strains.

Respiratory Pathway Inhibition

The compound has shown promise as a respiratory pathway inhibitor . It targets the final step in menaquinone biosynthesis, which is essential for the respiration of the bacteria. By inhibiting this pathway, GSK1733953A can halt the energy production in the bacterial cells, leading to their death . This mode of action is particularly valuable as it may overcome the mechanisms of drug resistance found in other treatments.

Synergistic Drug Combinations

Research indicates that GSK1733953A works synergistically with other first-line TB drugs like isoniazid and rifampin , as well as the respiratory inhibitor bedaquiline . The combination of these drugs with GSK1733953A could lead to more effective treatment protocols, offering a multifaceted attack on the TB bacteria.

Organic Synthesis

The structural components of GSK1733953A, such as the 4-methoxyphenyl group, are valuable in organic synthesis, particularly in Suzuki–Miyaura coupling reactions . These reactions are widely used in the pharmaceutical industry for the creation of complex molecules, indicating that GSK1733953A or its derivatives could serve as intermediates in the synthesis of various drugs.

Antithrombotic Drug Development

The 4-fluoro-2-methoxyphenyl moiety, a part of the GSK1733953A structure, is involved in the synthesis of antithrombotic drugs through Suzuki and Still coupling reactions . This suggests that GSK1733953A could be a precursor in the development of new medications aimed at preventing blood clots.

GSK-3β Inhibitor Synthesis

GSK1733953A’s chemical framework is used in the synthesis of GSK-3β inhibitors . These inhibitors are important in the study of various diseases, including Alzheimer’s disease, and could lead to the development of new treatments for neurodegenerative disorders.

未来方向

作用机制

Target of Action

The primary target of GSK1733953A is the Demethylmenaquinone Methyltransferase (MenG) . MenG is an essential enzyme involved in a critical terminal step of menaquinone biosynthesis . Menaquinone, also known as Vitamin K2, plays a vital role in the electron transport chain, a key component of cellular respiration .

Mode of Action

GSK1733953A acts as an inhibitor of MenG . It binds to the MenG enzyme, preventing it from catalyzing the final step in menaquinone biosynthesis . This inhibition disrupts the electron transport chain, thereby inhibiting cellular respiration .

Biochemical Pathways

The primary biochemical pathway affected by GSK1733953A is the menaquinone biosynthesis pathway . By inhibiting MenG, GSK1733953A disrupts the production of menaquinone, a key component of the electron transport chain . This disruption affects the cell’s ability to generate ATP, the main source of cellular energy .

Pharmacokinetics

The compound’s ability to inhibit both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may have good bioavailability

Result of Action

The inhibition of MenG by GSK1733953A results in bactericidal effects against both actively replicating and non-replicating Mycobacterium tuberculosis . This suggests that GSK1733953A could potentially be used as a treatment for tuberculosis .

Action Environment

The compound’s effectiveness against both actively replicating and non-replicating mycobacterium tuberculosis suggests that it may be effective in a variety of physiological environments .

属性

IUPAC Name |

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClFNO3/c1-26-16-7-3-13(4-8-16)18-12-15(6-10-20(18)27-2)24-21(25)17-9-5-14(23)11-19(17)22/h3-12H,1-2H3,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWSCJEILSRMTEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=C(C=CC(=C2)NC(=O)C3=C(C=C(C=C3)F)Cl)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101345913 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

CAS RN |

930470-97-6 | |

| Record name | 2-Chloro-4-fluoro-N-[4-methoxy-3-(4-methoxyphenyl)phenyl]benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101345913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672299.png)

![2-[4-(4-Chlorophenyl)piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine](/img/structure/B1672300.png)